4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities . They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to exhibit anti-infective properties . The probable mode of action of these compounds against Trypanosoma cruzi cysteine protease cruzain was studied using molecular docking .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to have anticancer properties, suggesting they may affect pathways related to cell growth and proliferation .
Result of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities .
Action Environment
It’s worth noting that the azide group in similar compounds can control the melting point and increase the energy of the compound, suggesting that temperature could influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with methylhydrazine to form the intermediate, which is then cyclized to yield the desired oxadiazole ring . The reaction conditions often include the use of catalysts such as zinc chloride and solvents like ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but contains a furazan ring instead of a pyridine ring.
5-(4-Chlorophenyl)-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of a pyridine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Properties
IUPAC Name |
5-methyl-3-pyridin-4-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIKSOZOBQKFEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378009 |
Source
|
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10350-70-6 |
Source
|
Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10350-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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